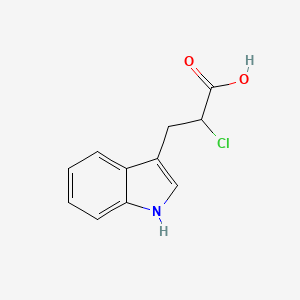
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is a chiral compound that features an indole ring, a carboxylic acid group, and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid typically involves the chlorination of 3-(1H-indol-3-yl)propanoic acid. One common method is the reaction of 3-(1H-indol-3-yl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the alpha position relative to the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity, using industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include oxidized indole derivatives.
Reduction: Products include reduced indole derivatives.
科学的研究の応用
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of indole derivatives.
作用機序
The mechanism of action of (S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The chlorine atom may enhance the compound’s reactivity and binding affinity to these targets .
類似化合物との比較
Similar Compounds
3-(1H-Indol-3-yl)propanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Amino-3-(1H-indol-3-yl)propanoic acid: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds.
特性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC名 |
2-chloro-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10ClNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15) |
InChIキー |
JBQREOSOAGYMPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















